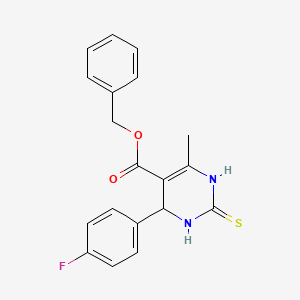
Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H17FN2O2S and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research.
Chemical Structure and Synthesis
The compound belongs to the tetrahydropyrimidine family and features a thioxo group, which enhances its reactivity and biological potential. The synthesis typically involves the Biginelli reaction, a multicomponent reaction that efficiently produces complex heterocyclic compounds from simple precursors .
Antioxidant Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit notable antioxidant properties. The compound's structure allows it to scavenge free radicals effectively. For instance, in a study evaluating various derivatives, the compound with para-fluoro substitution demonstrated an IC50 value of 6.261 µM for radical scavenging activity, indicating potent antioxidant capabilities .
Anti-Cancer Activity
The anti-cancer potential of this compound has been highlighted in several studies. One derivative showed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation . Notably, the compound's ability to inhibit cancer stem cell growth suggests a promising avenue for developing anti-cancer therapies.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it demonstrated strong inhibitory action against alpha-amylase, an enzyme critical in carbohydrate metabolism. The IC50 value for one derivative was reported at 6.539 µM, highlighting its potential as an anti-diabetic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. The presence of electron-withdrawing groups like fluorine enhances its reactivity and biological efficacy. Studies have shown that meta-substituted derivatives often exhibit superior activity compared to their ortho or para counterparts due to optimal electronic effects .
Case Study: Anticancer Efficacy
In a recent study focusing on the anticancer properties of tetrahydropyrimidine derivatives, researchers synthesized several compounds and tested their efficacy against different cancer cell lines. One compound exhibited remarkable anti-proliferative effects across multiple solid tumor types and was found to synergize with existing chemotherapeutics . This underscores the potential for this compound in combination therapies.
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| 5c | Radical Scavenging | 6.261 | Antioxidant |
| 5g | Alpha-Amylase Inhibition | 6.539 | Anti-Diabetic |
| 5e | Cytotoxicity (HepG2) | 18.69 | Cancer |
特性
IUPAC Name |
benzyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-12-16(18(23)24-11-13-5-3-2-4-6-13)17(22-19(25)21-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCNXKEYHVKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














